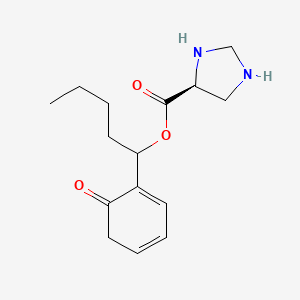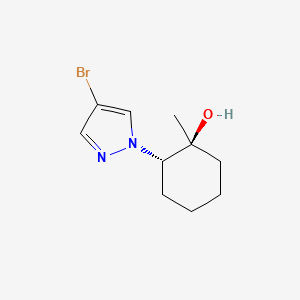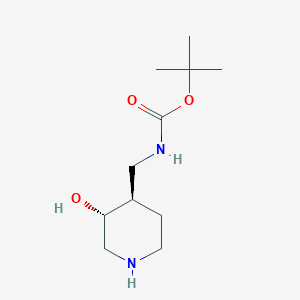
9-(1-Butoxyethyl)-6-chloro-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1-Butoxyethyl)-6-chloro-9H-purine is a chemical compound with the molecular formula C11H15ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Butoxyethyl)-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with 1-butoxyethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
9-(1-Butoxyethyl)-6-chloro-9H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the butoxyethyl group or the purine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 9-(1-Butoxyethyl)-6-aminopurine, while oxidation with potassium permanganate can introduce a hydroxyl group to form 9-(1-Butoxyethyl)-6-hydroxy-9H-purine.
科学研究应用
9-(1-Butoxyethyl)-6-chloro-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying reaction mechanisms and developing new materials.
Biology: The compound can be used to investigate the interactions of purine derivatives with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Derivatives of this compound may have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 9-(1-Butoxyethyl)-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxyethyl group and chlorine atom can influence the compound’s binding affinity and specificity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
6-Chloropurine: A precursor to 9-(1-Butoxyethyl)-6-chloro-9H-purine, it lacks the butoxyethyl group and has different chemical properties.
9-(1-Butoxyethyl)-9H-purine: Similar to the target compound but without the chlorine atom, leading to different reactivity and applications.
9-(1-Methoxyethyl)-6-chloro-9H-purine: A related compound with a methoxyethyl group instead of a butoxyethyl group, which affects its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of the butoxyethyl group and the chlorine atom on the purine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
106284-79-1 |
|---|---|
分子式 |
C11H15ClN4O |
分子量 |
254.71 g/mol |
IUPAC 名称 |
9-(1-butoxyethyl)-6-chloropurine |
InChI |
InChI=1S/C11H15ClN4O/c1-3-4-5-17-8(2)16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |
InChI 键 |
HLIODFKTXXWZRN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(C)N1C=NC2=C1N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


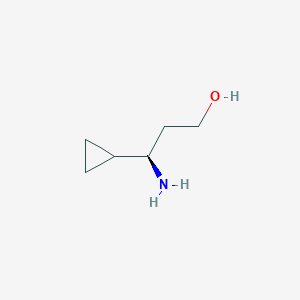
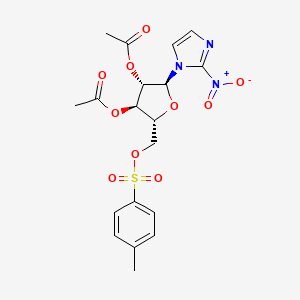
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)


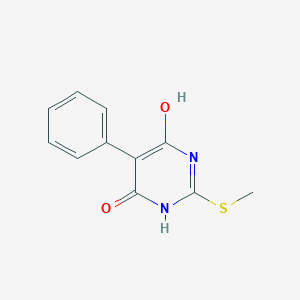
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
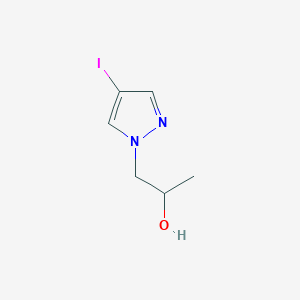
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
